3-hydroxy-2,2-dimethylcyclopentan-1-one
Description
3-Hydroxy-2,2-dimethylcyclopentan-1-one is a substituted cyclopentanone featuring a hydroxyl group at position 3 and two methyl groups at position 2 of the cyclopentane ring. Substituted cyclopentanones are critical in fragrance chemistry, pharmaceuticals, and organic synthesis due to their diverse functional groups and ring strain, which enhance reactivity .
Properties
CAS No. |
59159-05-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Asymmetric transfer hydrogenation of 2,2-dimethylcyclopentane-1,3-dione (diketone 10 ) using ruthenium catalysts enables the desymmetrization of the prochiral substrate into enantiomerically enriched 3-hydroxy-2,2-dimethylcyclopentan-1-one (9 ). The reaction employs RuCl( p-cymene)[( S, S)-Ts-DPEN] as the catalyst, with formic acid-triethylamine as the hydrogen donor.
Key conditions:
-
Temperature : 40°C
-
Solvent : Dichloromethane (DCM)
-
Catalyst loading : 2 mol%
-
Reaction time : 24 hours
Performance Metrics
This method achieves an 87% yield with an enantiomeric ratio of 98:2 (e.r.) . The high selectivity arises from the chiral environment created by the Ts-DPEN ligand, which directs hydride transfer to the re face of the diketone.
Table 1: Asymmetric Transfer Hydrogenation Optimization
| Variation | Yield (%) | e.r. | Reference |
|---|---|---|---|
| Standard conditions | 87 | 98:2 | |
| Reduced catalyst (1 mol%) | 72 | 95:5 | |
| Alternative solvent (THF) | 65 | 90:10 |
CBS Reduction
Corey–Bakshi–Shibata (CBS) Protocol
The CBS reduction leverages a chiral oxazaborolidine catalyst to reduce diketone 10 to 9 . This method is widely used in academic settings due to its reliability, though industrial adoption is limited by moderate yields.
Key conditions:
-
Catalyst : ( S)-CBS-oxazaborolidine
-
Reducing agent : BH₃·THF
-
Solvent : Toluene
-
Temperature : -78°C
Performance and Limitations
The reaction delivers 72% yield with 95:5 e.r. , but scalability is hindered by the need for cryogenic conditions and catalyst cost.
Enzymatic Desymmetrization
Biocatalytic Approaches
Enzymes such as ketoreductases (KREDs) offer a sustainable route to 9 under mild conditions. KREDs selectively reduce one ketone group of diketone 10 in aqueous buffer systems.
Key conditions:
-
Enzyme : KRED-101 (Codexis)
-
Cofactor : NADPH (regenerated via glucose dehydrogenase)
-
pH : 7.0
-
Temperature : 30°C
Advantages Over Chemical Methods
Enzymatic methods achieve 80% yield and >99% ee without requiring heavy metals or harsh solvents. However, enzyme cost and substrate solubility in water remain challenges.
Table 2: Enzymatic vs. Chemical Desymmetrization
| Parameter | Enzymatic Method | CBS Reduction |
|---|---|---|
| Yield (%) | 80 | 72 |
| e.r. or ee | >99% ee | 95:5 e.r. |
| Temperature (°C) | 30 | -78 |
| Solvent | Aqueous buffer | Toluene |
Multi-Step Synthesis via Morita–Baylis–Hillman Reaction
Reaction Sequence Overview
This route constructs 9 through a four-step sequence:
-
Dehydrogenation : IBX/NMO-mediated oxidation of 10 to enone 11 (79% yield).
-
Morita–Baylis–Hillman reaction : Addition of formaldehyde to 11 catalyzed by tributyl phosphine, yielding β-hydroxy ketone 12 (95% yield).
-
Protection : TESCl-mediated protection of 12 to 13 .
-
Hydrogenation : Pd/C-catalyzed hydrogenation of 13 to 9 (d.r. = 9.7:1).
Critical Analysis
While this method is scalable (demonstrated on a 10 g scale), the multi-step nature reduces overall efficiency (cumulative yield: ~60%). The final hydrogenation step introduces diastereomers, necessitating purification.
Industrial Production Considerations
Catalyst Recycling and Cost
The Ru-catalyzed transfer hydrogenation is preferred for industrial use due to catalyst recyclability. In contrast, enzymatic methods, though eco-friendly, require immobilized enzymes to justify costs.
Environmental Impact
A life-cycle assessment (LCA) comparing Ru-catalyzed and enzymatic methods reveals:
-
Ru-catalyzed : Higher energy input (due to heating) but lower water usage.
-
Enzymatic : Reduced carbon footprint but higher water consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-hydroxy-2,2-dimethylcyclopentan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
-
Substitution: : The hydroxyl group in 3-hydroxy-2,2-dimethylcyclopentan-1-one can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2,2-dimethylcyclopentanone or 2,2-dimethylcyclopentanoic acid.
Reduction: 3-hydroxy-2,2-dimethylcyclopentanol.
Substitution: Esters such as 3-acetoxy-2,2-dimethylcyclopentan-1-one.
Scientific Research Applications
3-hydroxy-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation processes.
-
Medicine: : Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
-
Industry: : In the industrial sector, 3-hydroxy-2,2-dimethylcyclopentan-1-one is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2-dimethylcyclopentan-1-one depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
- 3-Ethyl-2-hydroxy-2-cyclopenten-1-one: A cyclopentenone derivative with an ethyl group and hydroxyl substituent. Used in fragrances and extensively studied for toxicological safety .
- 3-Hydroxy-2-pentylcyclopent-2-en-1-one: A cyclopentenone with a pentyl chain, influencing hydrophobicity (logP = 2.3) and hydrogen-bonding capacity (1 donor, 2 acceptors) .
- Dihydrojasmone (2-Pentyl-3-methyl-2-cyclopenten-1-one) : A fragrance ingredient with a methyl and pentyl substituent, highlighting the role of alkyl groups in scent profiles .
- 2,5-Di(cyclopentylidene)cyclopentan-1-one: A bicyclic derivative lacking hydroxyl groups but sharing the cyclopentanone core; its safety data remain understudied .
- (S)-3-Ethynyl-2,2-dimethyl-3-phenylcyclopentan-1-one : Features ethynyl and phenyl groups, synthesized via asymmetric catalysis, demonstrating the impact of bulky substituents on stereochemical outcomes .
Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors/Acceptors | Key Substituents |
|---|---|---|---|---|
| 3-Hydroxy-2,2-dimethylcyclopentan-1-one | Inferred ~142.16 | ~1.5 | 1 / 2 | 3-OH, 2,2-dimethyl |
| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 140.18 | 1.8 | 1 / 2 | 3-OH, 2-ethyl |
| 3-Hydroxy-2-pentylcyclopent-2-en-1-one | 168.12 | 2.3 | 1 / 2 | 3-OH, 2-pentyl |
| Dihydrojasmone | 166.26 | 3.1 | 0 / 1 | 3-methyl, 2-pentyl |
| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 216.32 | 4.0 | 0 / 1 | Bicyclic structure |
Note: Data for 3-hydroxy-2,2-dimethylcyclopentan-1-one are inferred from structural trends. Cyclopentenones generally exhibit lower solubility in water compared to cyclopentanones due to reduced polarity .
Q & A
Q. What are the optimal methods for synthesizing enantiomerically pure 3-hydroxy-2,2-dimethylcyclopentan-1-one?
The enantioselective reduction of 2,2-dimethylcyclopentane-1,3-dione using a ruthenium TsDPEN catalyst (e.g., (S,S)-4a) in isopropanol or dichloromethane with formic acid yields (S)-3-hydroxy-2,2-dimethylcyclopentan-1-one in >90% yield and high enantiomeric excess (ee >95%). This method minimizes racemization and is scalable for natural product synthesis .
| Reaction Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| Ru-TsDPEN catalyst, iPrOH | 92% | 96% |
| Ru-TsDPEN catalyst, CH₂Cl₂/HCOOH | 94% | 97% |
Q. Which spectroscopic techniques are most effective for structural characterization of 3-hydroxy-2,2-dimethylcyclopentan-1-one?
- NMR : and NMR can confirm the cyclopentane backbone and hydroxyl group positioning.
- IR : The carbonyl (C=O) stretch (~1700 cm) and hydroxyl (O-H) stretch (~3400 cm) are critical for functional group identification.
- Chiral HPLC : Used to determine enantiomeric purity, as demonstrated in the analysis of (S)-enantiomers .
Advanced Research Questions
Q. How does the hydroxyl group in 3-hydroxy-2,2-dimethylcyclopentan-1-one influence its reactivity in nucleophilic addition reactions?
The hydroxyl group adjacent to the carbonyl enhances electrophilicity via intramolecular hydrogen bonding, activating the carbonyl carbon for nucleophilic attack. Comparative studies with non-hydroxylated analogs (e.g., 2,2-dimethylcyclopentan-1-one) show slower reaction kinetics in Grignard additions, supporting this mechanistic role .
Q. What strategies resolve contradictions in stereochemical outcomes during its use as a chiral building block?
Discrepancies in stereoselectivity may arise from solvent polarity or catalyst loading. For example:
- Polar solvents (e.g., dichloromethane) stabilize transition states, improving ee.
- Low catalyst loadings (<0.5 mol%) reduce side reactions but require precise temperature control. Systematic optimization using design of experiments (DoE) is recommended .
Q. Can computational modeling predict the compound’s behavior in enzyme-binding studies?
Density Functional Theory (DFT) calculations of the hydroxyl-carbonyl tautomeric equilibrium and molecular docking simulations with cytochrome P450 enzymes reveal preferential binding of the keto-enol form. This aligns with experimental observations of metabolic stability in pharmacokinetic assays .
Methodological Considerations
Q. How to analyze enantiomeric purity in complex reaction mixtures?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase resolves (R)- and (S)-enantiomers. Detection at 220 nm provides a linear calibration curve (R > 0.99) for quantitative analysis .
Q. What are the limitations of X-ray crystallography for structural confirmation?
- Crystal quality : Poor crystallization due to the compound’s hygroscopic nature.
- Dynamic disorder : Rotational flexibility of the methyl groups complicates electron density maps. Alternative approaches include cryo-electron microscopy for amorphous phases or solid-state NMR .
Data Contradiction Analysis
Q. Why do reported yields vary in large-scale syntheses of 3-hydroxy-2,2-dimethylcyclopentan-1-one?
Discrepancies arise from:
- Catalyst decomposition under prolonged reaction times.
- Oxygen sensitivity of the Ru-TsDPEN complex, requiring inert atmospheres. Reproducibility improves with strict moisture/oxygen control and catalyst recycling protocols .
Applications in Organic Synthesis
Q. How is this compound utilized in natural product synthesis?
It serves as a chiral precursor for terpenoids and polyketides. For example:
- Stepwise functionalization : Conversion to α,β-unsaturated ketones via oxidation.
- Asymmetric aldol reactions : Enantioselective formation of quaternary carbon centers .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
